N-(3-chlorobenzyl)-5-{[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-4,5-dihydro-1,2-oxazole-3-carboxamide
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Overview
Description
5-{[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles and oxazoles. These heterocyclic compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 5-{[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification, hydrazination, salt formation, and cyclization to form the oxadiazole ring . The oxazole ring is then formed through further cyclization reactions. Industrial production methods may involve optimizing these steps for higher yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxides.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole and oxazole rings.
Scientific Research Applications
5-{[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other oxadiazole and oxazole derivatives, such as:
- 5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE
- N-[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]-CARBOXAMIDES These compounds share structural similarities but may differ in their biological activities and applications. The unique combination of oxadiazole and oxazole rings in 5-{[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE contributes to its distinct properties and potential uses.
Properties
Molecular Formula |
C20H16Cl2N4O3 |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-5-[[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H16Cl2N4O3/c21-14-6-4-13(5-7-14)20-24-18(26-29-20)10-16-9-17(25-28-16)19(27)23-11-12-2-1-3-15(22)8-12/h1-8,16H,9-11H2,(H,23,27) |
InChI Key |
MBGQKRMAZCOJHK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C(=O)NCC2=CC(=CC=C2)Cl)CC3=NOC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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